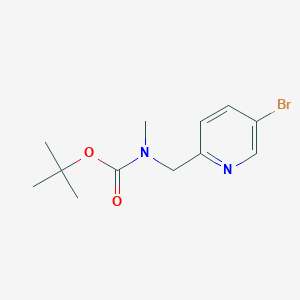![molecular formula C7H5IN2 B8061156 6-Iodoimidazo[1,5-a]pyridine](/img/structure/B8061156.png)
6-Iodoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazopyridines, which are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,5-a]pyridine typically involves the cyclization of 2-aminomethylpyridines with appropriate aldehydes and iodine sources. One efficient method is the iodine-mediated one-pot synthesis, which involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates under mild conditions . This method constructs C-N and C-S bonds simultaneously, offering high atom utilization and convenient starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, oxidative cyclization, and transannulation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like N-iodosuccinimide or iodine-morpholine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: N-iodosuccinimide, iodine-morpholine, and other halogenating agents.
Oxidation: Transition metal catalysts such as palladium or copper.
Cyclization: Mild conditions with appropriate aldehydes and sulfinates.
Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Iodoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar structural features but different substitution patterns.
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
6-Bromoimidazo[1,2-a]pyridine: Similar substitution at the 6th position but with bromine.
Uniqueness: 6-Iodoimidazo[1,5-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
6-iodoimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZXEQFGGTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8061081.png)












